molecular formula C12H14O4S B1614225 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone CAS No. 898772-64-0

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone

Cat. No.: B1614225
CAS No.: 898772-64-0
M. Wt: 254.3 g/mol
InChI Key: OZOZLVSLTMWLPZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone is an organic compound that features a dioxolane ring, a thiophene ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Ketone Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, Jones reagent, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for ring-opening reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and thiophene rings provide a unique scaffold that can bind to active sites, potentially inhibiting or modulating the activity of the target. The ketone group can participate in hydrogen bonding or other interactions that stabilize the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone: shares similarities with other compounds containing dioxolane or thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the dioxolane and thiophene rings with a ketone functional group. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in simpler analogs. The presence of both electron-rich and electron-deficient regions within the molecule allows for diverse interactions with various chemical and biological targets.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-8(13)2-3-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOZLVSLTMWLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641900
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-64-0
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone
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5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone
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5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone
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5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone
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5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone

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